![molecular formula C17H17ClN2O3S B3482343 4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3482343.png)

4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

Descripción general

Descripción

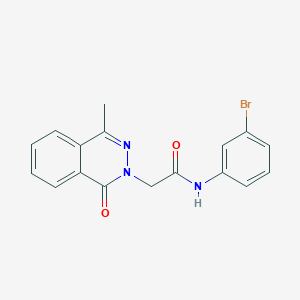

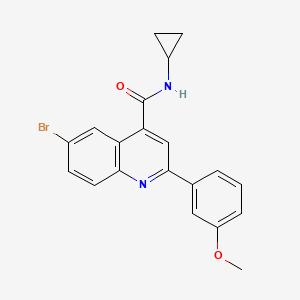

“4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C18H17ClN2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aromatic amines with maleic anhydride, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This compound can then react with thionyl chloride (SOCl2) to yield the final product .Molecular Structure Analysis

The molecular structure of “4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

Aryl halides, such as “4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide”, can undergo nucleophilic substitution reactions. These reactions typically involve initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Mecanismo De Acción

Target of Action

The primary target of 4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .

Mode of Action

4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide acts by selectively inhibiting CA IX . The compound binds to the active site of the enzyme, preventing it from catalyzing its reaction. This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of carbon dioxide hydration. This disruption leads to a decrease in the production of bicarbonate and protons, which are essential for the regulation of intracellular pH in tumor cells . The disruption of pH regulation can lead to cell death, thereby inhibiting tumor growth .

Result of Action

The inhibition of CA IX by 4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide leads to a decrease in tumor cell proliferation . Some derivatives of the compound have shown significant inhibitory effects against cancer cell lines, with high selectivity . For instance, compound 4e was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .

Direcciones Futuras

Pyrrolidine derivatives, such as “4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide”, continue to be of great interest in drug discovery due to their versatile scaffold. They offer the possibility to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and allow for increased three-dimensional coverage . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

4-chloro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-13-7-9-14(10-8-13)24(22,23)19-16-6-2-1-5-15(16)17(21)20-11-3-4-12-20/h1-2,5-10,19H,3-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLSLSCZFZUJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminocarbonyl)phenyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B3482266.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3482273.png)

![4-chloro-1-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3482280.png)

![N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3482304.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3482320.png)

![2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3482332.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3482336.png)

![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B3482350.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3482362.png)

![2-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3482365.png)

![methyl 4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3482369.png)

![2-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]nicotinamide](/img/structure/B3482372.png)